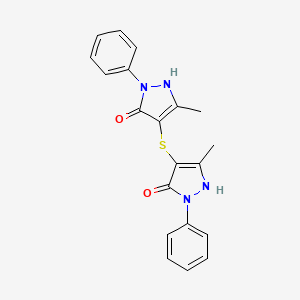![molecular formula C10H8O4 B14286334 2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate CAS No. 139555-22-9](/img/structure/B14286334.png)
2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxobicyclo[420]octa-1(6),3-dien-7-yl acetate is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate typically involves a multi-step process. One common method involves the cyclization of a suitable precursor under specific conditions. For example, a tandem Rhodium (I) catalyzed reaction can be used to prepare bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes . This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and catalysis can be applied to scale up the production process. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane: This compound has a similar bicyclic structure and is used in polymer coating production.
Bicyclo[4.2.0]octa-1,5,7-trienes: These compounds are synthesized using similar catalytic methods and have applications in organic synthesis.
Uniqueness
2,5-Dioxobicyclo[420]octa-1(6),3-dien-7-yl acetate is unique due to its specific functional groups and reactivity
Eigenschaften
CAS-Nummer |
139555-22-9 |
|---|---|
Molekularformel |
C10H8O4 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
(2,5-dioxo-7-bicyclo[4.2.0]octa-1(6),3-dienyl) acetate |
InChI |
InChI=1S/C10H8O4/c1-5(11)14-9-4-6-7(12)2-3-8(13)10(6)9/h2-3,9H,4H2,1H3 |
InChI-Schlüssel |
JNVXKWNSJBPZTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CC2=C1C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


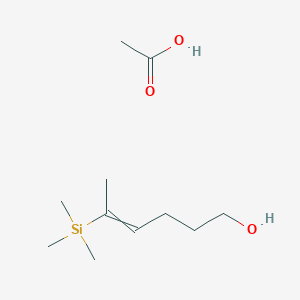
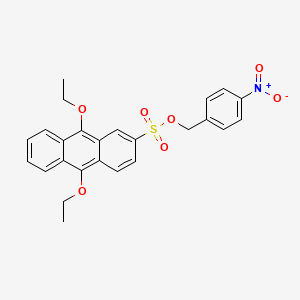
![[3-Fluoro-2-(methylsulfanyl)propyl]benzene](/img/structure/B14286263.png)
![2,2'-Bipyridine, 6,6'-bis[(trimethylsilyl)ethynyl]-](/img/structure/B14286268.png)
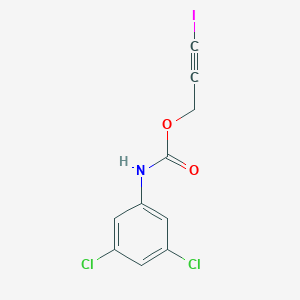
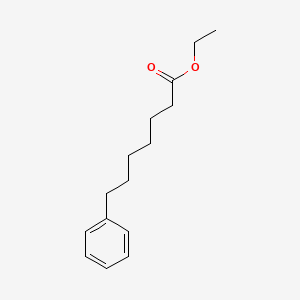
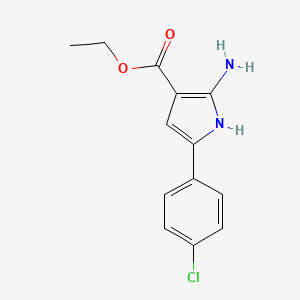
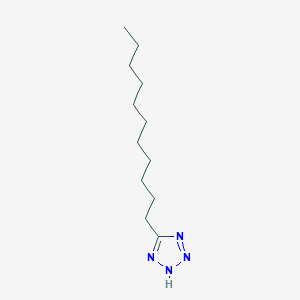
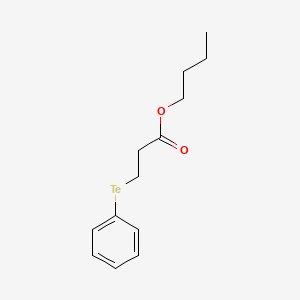

![2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14286328.png)
![5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole](/img/structure/B14286336.png)
